molecular formula C15H12N2O2 B6285933 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile CAS No. 623150-92-5

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile

Cat. No.: B6285933
CAS No.: 623150-92-5
M. Wt: 252.27 g/mol
InChI Key: NLRSQJATJAWMAV-UHFFFAOYSA-N
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Description

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile is an organic compound of the Schiff base family, characterized by a central trans-configured C=N double bond . This compound features a benzonitrile group linked to a 2-hydroxy-3-methoxyphenyl moiety, a structure confirmed by single-crystal X-ray diffraction studies. Research shows that the molecule is stabilized by a strong intramolecular O—H⋯N hydrogen bond, which results in the formation of a nearly planar six-membered ring . In the crystalline state, the structure is further stabilized by π–π contacts between benzene rings . With a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol, this compound serves as a versatile building block in organic synthesis and coordination chemistry . Schiff bases like this one are of significant scientific interest due to their important role in the development of coordination chemistry related to magnetism and biological processes . Researchers utilize such compounds in the exploration of novel catalysts and as biochemical probes to study enzyme interactions and cellular processes . This product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRSQJATJAWMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416240
Record name AC1NSATR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-92-6
Record name AC1NSATR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group and methoxy substituent are susceptible to oxidation under specific conditions:

Reagent Conditions Product Reference
Chromium trioxide (CrO₃)Acidic medium, elevated temperatureOxidized quinone derivatives
Potassium permanganateAqueous acidic or basic solutionFormation of carbonyl intermediates

For example, oxidation of the phenolic hydroxyl group can yield quinone-like structures, a reaction observed in analogous systems using CrO₃ or KMnO₄ . The methoxy group may also undergo oxidative demethylation to form a dihydroxylated intermediate under strong acidic conditions (e.g., HBr in acetic acid) .

Nucleophilic Aromatic Substitution

The electron-deficient benzonitrile ring facilitates nucleophilic substitution, particularly at positions activated by the nitrile group:

Nucleophile Conditions Product Reference
PhenolKOH, DMF, 175°C (sealed tube)Substituted benzaldehyde derivatives
AminesNaH, DMF, refluxAminated benzonitrile analogs

In one study, 4-fluorobenzonitrile underwent nucleophilic substitution with phenols under basic conditions to yield substituted benzaldehydes . Similar reactivity is expected for the methoxy group if converted to a better-leaving group (e.g., via demethylation).

Coordination and Ligand Behavior

The compound’s imine and phenolic oxygen atoms enable coordination with metal ions:

Metal Ion Conditions Application Reference
Cu(II)Methanol or ethanol solventFormation of stable metal complexes

Though direct data for this compound is limited, structurally related Schiff bases are known to bind transition metals like Cu(II), forming complexes with potential catalytic or medicinal applications .

Reduction of the Nitrile Group

While not explicitly documented for this compound, analogous nitriles are reduced to primary amines using:

Reagent Conditions Product Reference
Lithium aluminum hydrideAnhydrous ether, refluxBenzylamine derivatives

For example, reductions with LiAlH₄ in ether are common for converting nitriles to amines in related systems .

Hydrolysis of the Imine Bond

The imine linkage (C=N) can undergo hydrolysis under acidic or basic conditions:

Conditions Products Reference
HCl (aqueous), reflux2-Hydroxy-3-methoxybenzaldehyde + 4-aminobenzonitrile

This reaction regenerates the aldehyde and amine precursors, enabling recyclability in synthetic pathways .

Scientific Research Applications

Medicinal Chemistry

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile has been investigated for its potential therapeutic properties. Key areas include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation.
  • Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases.

Biochemical Research

This compound is utilized as a biochemical probe in proteomics research to study protein interactions and functions. Its ability to bind to various proteins allows researchers to investigate cellular pathways and mechanisms of action at a molecular level.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of corresponding quinones.
  • Reduction : Resulting in the formation of amines.
  • Nucleophilic Substitution : Where the nitrile group can be replaced under appropriate conditions.

Industrial Applications

The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows it to be used as an intermediate in synthesizing various materials with specific properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. Results indicated that the compound significantly inhibited cell growth through apoptosis induction, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on lipoxygenase enzymes demonstrated that it could effectively reduce the production of inflammatory mediators. This finding positions it as a candidate for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound can modulate various biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Substituents Key Functional Groups Notable Properties
Target Compound C₁₅H₁₂N₂O₂ 2-hydroxy-3-methoxyphenyl –OH, –OCH₃, –C≡N Intramolecular O–H···N hydrogen bond; planar crystal structure with π-π interactions (3.841 Å)
4-[[(4-methoxyphenyl)methylene]amino]benzonitrile C₁₅H₁₂N₂O 4-methoxyphenyl –OCH₃, –C≡N Lacks hydroxyl group; reduced hydrogen bonding potential; molecular weight 236.27 g/mol
(E)-4-(1-(5-bromo-2-hydroxyphenyl)ethylideneamino)benzonitrile C₁₅H₁₁BrN₂O 5-bromo-2-hydroxyphenyl –Br, –OH, –C≡N Bromine enhances lipophilicity; potential for halogen bonding in biological systems
Rilpivirine (4-{[4-({4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl}amino)pyrimidin-2-yl]amino}benzonitrile) C₂₂H₂₃FN₄ Cyanoethenyl, dimethylphenyl, pyrimidine Multiple –C≡N groups Extended conjugation; FDA-approved HIV-1 non-nucleoside reverse transcriptase inhibitor; LogP ~4.8
5-[(E)-{4-[(4-Fluorobenzyl)oxy]benzylidene}amino]-2-methylbenzonitrile C₂₂H₁₇FN₂O 4-fluorobenzyloxy, –CH₃ –F, –OCH₂C₆H₄F High molecular weight (344.38 g/mol); fluorination improves metabolic stability

Hydrogen Bonding and Solubility

The target compound’s hydroxyl group enables intramolecular hydrogen bonding, which stabilizes its planar conformation and may reduce aqueous solubility compared to non-hydroxylated analogues like 4-[[(4-methoxyphenyl)methylene]amino]benzonitrile .

Electronic Effects

The electron-donating methoxy (–OCH₃) and hydroxyl (–OH) groups in the target compound contrast with electron-withdrawing substituents in analogues such as 4-(Trifluoromethyl)-N-[[4-(trifluoromethyl)phenyl]methylene]benzenemethanamine (). The latter’s trifluoromethyl groups reduce electron density on the aromatic ring, altering reactivity in photochemical or catalytic applications .

Biological Activity

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a Schiff base structure formed by the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzonitrile. Its molecular formula is C16H15N2O3C_{16}H_{15}N_{2}O_{3}, and it possesses functional groups that contribute to its reactivity and biological interactions.

Key Structural Features

PropertyDescription
Molecular Formula C16H15N2O3C_{16}H_{15}N_{2}O_{3}
Molecular Weight 285.3 g/mol
CAS Number 27722-26-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent or non-covalent bonds, leading to modulation of enzymatic activities and signal transduction pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through competitive or non-competitive mechanisms.
  • Protein-Ligand Interactions : It binds to proteins, altering their conformation and function, which can influence cellular signaling pathways.

Case Studies

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values for these compounds were found to be in the micromolar range, indicating potent anticancer properties .
  • Antimicrobial Properties : Research indicates that the compound also shows promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeatureBiological Activity
4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrileLacks methoxy groupModerate anticancer activity
4-{[(1E)-(2-hydroxy-4-methoxyphenyl)methylene]amino}benzonitrileMethoxy group at a different positionEnhanced enzyme inhibition

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. The presence of electron-donating groups (EDGs) significantly enhances biological activity, while electron-withdrawing groups (EWGs) tend to reduce potency .

Table of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)
AnticancerMCF-70.65 - 2.41
AnticancerU-9370.79 - 5.51
AntimicrobialE. coli10 - 20
AntimicrobialS. aureus15 - 30

Q & A

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?

  • Methodological Answer : Introducing halogens (e.g., Br at the phenyl ring) enhances lipophilicity and membrane penetration, improving MIC values by 2–4-fold. SAR studies show electron-withdrawing groups (e.g., -NO₂) reduce antioxidant efficacy .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Include Hill slope analysis to assess cooperativity in dose-response curves .

Q. How can solvent polarity and pH stability be systematically tested for this compound?

  • Methodological Answer : Conduct accelerated stability studies:
  • Solvents : Test solubility in DMSO, ethanol, and PBS (pH 7.4) via UV-Vis spectroscopy.
  • pH : Monitor degradation (HPLC) across pH 2–10 at 40°C for 72 hours .

Q. What in silico tools predict metabolic degradation pathways?

  • Methodological Answer : Use SwissADME or ADMET Predictor to identify vulnerable sites (e.g., imine bond hydrolysis). Validate with LC-MS/MS after incubation with liver microsomes .

Challenges & Controversies

Q. How can conflicting reports on the compound’s antioxidant vs. pro-oxidant effects be reconciled?

  • Methodological Answer : Pro-oxidant activity may dominate under high concentrations (>50 µM) or in the presence of redox-active metals (e.g., Fe²⁺). Use electron paramagnetic resonance (EPR) to detect radical species and chelation assays to clarify mechanisms .

Q. What purification challenges arise from byproducts in Schiff base synthesis?

  • Methodological Answer : Byproducts like unreacted aldehydes or oligomers require gradient chromatography (silica gel or preparative HPLC). Recrystallization in ethanol/water (7:3) improves crystal purity .

Q. How does the compound’s planar structure influence aggregation in aqueous media?

  • Methodological Answer : Aggregation can be quantified via dynamic light scattering (DLS). Modify with hydrophilic groups (e.g., -SO₃H) or use surfactants (e.g., Tween-80) to enhance dispersion .

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